N-Boc-2-methyl-2,3-dihydro-4-pyridone

Descripción general

Descripción

N-Boc-2-methyl-2,3-dihydro-4-pyridone is a heterocyclic organic compound that features a pyridone ring structure with a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-2-methyl-2,3-dihydro-4-pyridone typically involves the protection of the nitrogen atom in 2-methyl-2,3-dihydro-4-pyridone with a Boc group. One common method involves the reaction of 2-methyl-2,3-dihydro-4-pyridone with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-Boc-2-methyl-2,3-dihydro-4-pyridone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the pyridone ring to a piperidone ring.

Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then participate in further substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically used to remove the Boc group.

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: N-Boc-2-methyl-4-piperidone.

Substitution: 2-methyl-2,3-dihydro-4-pyridone (after Boc removal).

Aplicaciones Científicas De Investigación

Synthesis of Bioactive Compounds

N-Boc-2-methyl-2,3-dihydro-4-pyridone serves as a crucial building block in the synthesis of a variety of bioactive molecules. Its structural features allow for modifications that lead to compounds with diverse biological activities.

Key Applications:

- Antibacterial Agents : Research indicates that derivatives of 2-pyridones exhibit significant antibacterial properties. For instance, ring-fused 2-pyridones have been shown to inhibit the assembly of pili in uropathogenic Escherichia coli, which is critical for bacterial virulence . The ability to modify the N-Boc group facilitates the development of new antibacterial agents with unique mechanisms of action.

- Peptidomimetics : The compound is also employed in the design of peptidomimetics, which mimic peptide structures while offering improved stability and bioavailability. This application is particularly relevant in drug design where peptide-based drugs are often limited by their susceptibility to enzymatic degradation .

Medicinal Chemistry

The utility of this compound extends into medicinal chemistry, where it contributes to the development of therapeutics targeting various diseases.

Case Studies:

- Alzheimer's Disease : Compounds derived from this pyridone framework have been explored for their ability to inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease. Studies have shown that certain derivatives can effectively disrupt this aggregation process .

- Renin Inhibitors : The compound has been used as an intermediate in the synthesis of potent renin inhibitors, which are important for treating hypertension. The synthetic routes developed for these inhibitors demonstrate high yields and efficiency .

Chemical Biology Applications

In addition to its synthetic utility, this compound has potential applications in chemical biology.

Research Insights:

- Fluorophore Development : The modification of the pyridone core has led to the creation of compounds with fluorophore properties used in studying bacterial virulence mechanisms. These compounds can serve as tools for visualizing biological processes at the molecular level .

- DNA Binding Studies : Certain derivatives have shown promising DNA binding capabilities, suggesting their potential use in targeted drug delivery systems or as molecular probes in genetic research .

Synthetic Methodologies

The synthesis of this compound and its derivatives involves various methodologies that enhance its accessibility for research purposes.

Synthesis Techniques:

- Enantioselective Synthesis : Innovative methods have been developed for the enantioselective synthesis of this compound, allowing for the production of specific stereoisomers that may exhibit different biological activities .

- Cyclization Reactions : The compound can be synthesized via cyclization reactions involving ester-tethered enaminones, providing a versatile approach to generate diverse derivatives with potential biological applications .

Mecanismo De Acción

The mechanism of action of N-Boc-2-methyl-2,3-dihydro-4-pyridone depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The released amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

N-Boc-2,3-dihydro-4-pyridone: Lacks the methyl group at the 2-position.

N-Boc-4-pyridone: Lacks the dihydro structure and the methyl group.

N-Boc-2-methyl-4-piperidone: Contains a fully saturated piperidone ring instead of the dihydropyridone ring.

Uniqueness

N-Boc-2-methyl-2,3-dihydro-4-pyridone is unique due to its specific combination of a Boc-protected nitrogen, a methyl group at the 2-position, and a dihydropyridone ring. This unique structure imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and drug development.

Actividad Biológica

N-Boc-2-methyl-2,3-dihydro-4-pyridone is a heterocyclic organic compound with significant implications in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

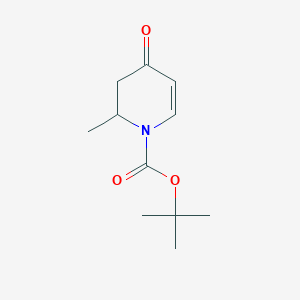

This compound features a pyridone ring with a tert-butoxycarbonyl (Boc) protecting group. The structural formula can be represented as follows:

This compound is known for its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, particularly the removal of the Boc group to yield an active amine.

The biological activity of this compound primarily arises from its conversion into an active amine in vivo. This mechanism allows it to interact with various molecular targets such as enzymes and receptors. The compound may act as a prodrug , enhancing its therapeutic potential by modulating the activity of specific biological pathways.

1. Enzyme Inhibition

Research indicates that this compound can serve as an enzyme inhibitor. Its derivatives have been tested for their inhibitory effects on dipeptidyl peptidase IV (DPP-IV), a key enzyme in glucose metabolism relevant to type 2 diabetes treatment. Compounds with similar scaffolds have shown promising inhibition profiles, suggesting potential applications in diabetes management .

2. Antimicrobial Properties

The compound has been explored for its antimicrobial properties. In studies involving related pyridones, compounds exhibiting structural similarities to this compound demonstrated significant activity against various bacterial strains. This suggests that N-Boc derivatives could be developed into novel antimicrobial agents .

3. Neuroprotective Effects

This compound has been investigated for neuroprotective effects in models of neurodegenerative diseases. The active amine released upon Boc group removal may interact with neuroreceptors or enzymes involved in neuroinflammation and neuronal survival .

Case Studies

Several studies have highlighted the biological efficacy of N-Boc derivatives:

Comparative Analysis with Related Compounds

The unique structure of this compound distinguishes it from other pyridone derivatives:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-Boc-2-methyl-4-piperidone | Fully saturated piperidone ring | Moderate enzyme inhibition |

| N-Boc-4-pyridone | Lacks dihydro structure | Limited antimicrobial activity |

| N-Boc-2,3-dihydro-4-pyridone | Similar but without methyl group | Reduced neuroprotective effects |

Propiedades

IUPAC Name |

tert-butyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h5-6,8H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVRJHBRAWHZHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C=CN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.